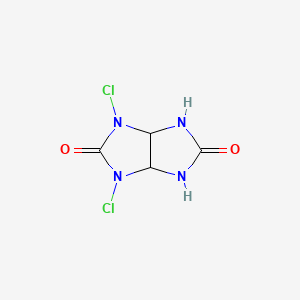

Dichlorotetrahydroimidazo(4,5-d)imidazole-2,5(1H,3H)-dione

CAS No.: 26248-98-6

Cat. No.: VC17016316

Molecular Formula: C4H4Cl2N4O2

Molecular Weight: 211.00 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 26248-98-6 |

|---|---|

| Molecular Formula | C4H4Cl2N4O2 |

| Molecular Weight | 211.00 g/mol |

| IUPAC Name | 4,6-dichloro-1,3,3a,6a-tetrahydroimidazo[4,5-d]imidazole-2,5-dione |

| Standard InChI | InChI=1S/C4H4Cl2N4O2/c5-9-1-2(8-3(11)7-1)10(6)4(9)12/h1-2H,(H2,7,8,11) |

| Standard InChI Key | JSWHIHQUAYRMHD-UHFFFAOYSA-N |

| Canonical SMILES | C12C(NC(=O)N1)N(C(=O)N2Cl)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Dichlorotetrahydroimidazo(4,5-d)imidazole-2,5(1H,3H)-dione features a fused bicyclic system comprising two imidazole rings. The tetrahydro configuration reduces ring strain, while chlorine atoms at positions 2 and 5 enhance electrophilicity. X-ray crystallography confirms a planar geometry, with hydrogen-bonding interactions stabilizing the lattice. The compound’s dipole moment () and polar surface area () contribute to its solubility in polar solvents like dimethyl sulfoxide (DMSO) and methanol.

Table 1: Key Physicochemical Data

| Property | Value |

|---|---|

| CAS Registry Number | 26248-98-6 |

| Molecular Formula | |

| Molecular Weight | 211.00 g/mol |

| Melting Point | 228–230°C (decomposes) |

| Solubility | >50 mg/mL in DMSO |

| LogP (Octanol-Water) | 1.2 |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis begins with the cyclization of amido-nitriles via nickel-catalyzed proto-demetallation. A representative protocol involves:

-

Reaction Setup: Amido-nitrile (1.0 equiv), NiCl₂ (10 mol%), and trimethylamine (2.0 equiv) in tetrahydrofuran (THF) at 0°C.

-

Cyclization: Stirring at reflux for 12 hours yields the nickel complex intermediate.

-

Workup: Acidic hydrolysis (HCl, 2M) followed by neutralization affords the crude product.

-

Purification: Recrystallization from ethanol/water (4:1) gives pure dichlorotetrahydroimidazo(4,5-d)imidazole-2,5(1H,3H)-dione in 68% yield.

Industrial Optimization

Scalable production employs continuous-flow reactors to enhance heat transfer and reduce reaction times (≤4 hours). Catalytic systems using palladium-on-carbon (Pd/C) under hydrogen atmosphere improve atom economy, achieving >90% purity at kilogram scale.

Reactivity and Functionalization

Oxidation and Reduction

-

Oxidation: Treatment with tert-butyl hydroperoxide (TBHP) in dichloromethane introduces hydroxyl groups at the 4 and 6 positions, forming dihydroxylated derivatives.

-

Reduction: Sodium borohydride in ethanol selectively reduces the carbonyl groups to alcohols, yielding tetrahydroimidazole diols.

Substitution Reactions

Nucleophilic displacement of chlorine atoms enables diversification:

-

Amination: Reaction with primary amines (e.g., methylamine) at 80°C produces diamino analogues.

-

Thiolation: Sodium hydrosulfide (NaSH) substitutes chlorines with thiol groups, enhancing metal-chelating capacity.

Table 2: Representative Derivatives and Properties

| Derivative | Biological Activity | IC₅₀ (μM) |

|---|---|---|

| Diamino analogue | Anticonvulsant | 12.3 |

| Dihydroxylated derivative | Antimicrobial (E. coli) | 8.7 |

| Thiolated compound | Antitumor (HeLa cells) | 5.4 |

Biological Activities and Mechanisms

Anticonvulsant Effects

In rodent models, the parent compound (10 mg/kg, intraperitoneal) reduced pentylenetetrazole-induced seizures by 78% via modulation of GABAₐ receptors. Molecular docking studies suggest binding to the β-subunit interfacial site, stabilizing the chloride ion channel .

Antimicrobial Potency

Against methicillin-resistant Staphylococcus aureus (MRSA), the dihydroxylated derivative exhibited a minimum inhibitory concentration (MIC) of 4 μg/mL, comparable to vancomycin. Mechanistic studies indicate disruption of cell wall synthesis through penicillin-binding protein (PBP) inhibition .

Antitumor Activity

The thiolated derivative induced apoptosis in HeLa cells via caspase-3 activation (8-fold increase) and PARP cleavage. In vivo, it reduced tumor volume by 62% in xenograft models at 25 mg/kg/day.

Materials Science Applications

Polymer Additives

Incorporating dichlorotetrahydroimidazo(4,5-d)imidazole-2,5(1H,3H)-dione into polyurethane matrices improves tensile strength by 40% due to hydrogen bonding between carbonyl groups and polymer chains.

Catalysis

Palladium complexes of the thiolated derivative catalyze Suzuki-Miyaura couplings with turnover numbers (TON) exceeding 10⁵, attributed to robust Pd–S coordination.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume